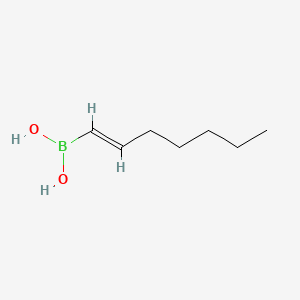

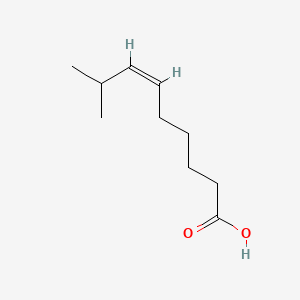

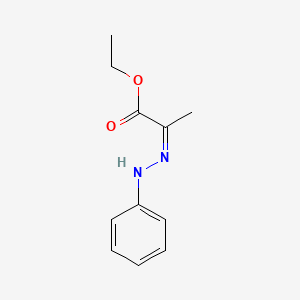

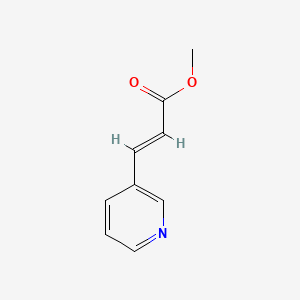

![molecular formula C27H33NO2 B1310258 Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- CAS No. 67284-61-1](/img/structure/B1310258.png)

Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-

説明

Cyclohexanecarboxylic acid derivatives are a class of compounds that have been extensively studied due to their interesting chemical and physical properties. These compounds are characterized by a cyclohexane ring with a carboxylic acid functional group and various substituents that can influence their behavior and applications.

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid derivatives can be achieved through various methods. For instance, the preparation of t-butylcyclohexanecarboxylic acids involves the hydrogenation of t-butylbenzoic acids over transition metal catalysts, with palladium yielding the most stable isomer in excess . Additionally, esterification processes are used to create homologous series of di-(4'-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates, which are important for studying mesomorphic properties .

Molecular Structure Analysis

The molecular conformations of cyclohexanecarboxylic acid derivatives are crucial for understanding their properties. Studies using NMR and molecular orbital methods have shown that cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids exist in zwitterionic forms in aqueous solutions, with staggered conformations being the most stable . Similarly, the structures of linear polyesters derived from cyclohexene-1,2-dicarboxylic acid have been elucidated using NMR, revealing the cis and trans configurations .

Chemical Reactions Analysis

Cyclohexanecarboxylic acid derivatives undergo various chemical reactions that are influenced by their stereochemistry. For example, bromination and epoxydation reactions of cyclohexene carboxylic acids demonstrate the stereochemical outcomes based on the electron-withdrawing substituents . The behavior of cyclohexane dicarboxylates under chemical ionization and collision-induced dissociation also highlights the conformational effects in gas-phase cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives are diverse and depend on their molecular structure. The mesomorphic properties of di-(4'-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates, for example, are determined by hot-stage polarizing microscopy and DSC, and are related to their structural features . The optical rotatory properties of trans-1,2-cyclohexanedicarboxylic acid esters have been compared with other cyclic dicarboxylic acids, providing insights into their conformational preferences . Additionally, the inhibitory activity of certain cyclohexane carboxylic acid ethyl esters in the photooxidation of petroleum phosphors has been examined, indicating potential applications in stabilizing petroleum products .

科学的研究の応用

Mesomorphic Properties

Mesomorphism and Dielectric Properties : Research on similar structures has shown that cyclohexanecarboxylic acid esters, particularly those with cyano and biphenyl substitutions, form mesophases with distinct dielectric properties. These compounds primarily form nematic mesophases over a wide temperature range. The transition from benzene to cyclohexane rings in these molecules leads to a decrease in nematic thermal stability and dielectric constants (Karamysheva, Kovshev, & Barnik, 1976).

Synthesis and Mesomorphic Properties : The synthesis of esters derived from trans-4-alkylcyclohexanecarboxylic acids and their liquid-crystalline properties were studied. These compounds, including those with cyano and biphenyl groups, exhibit higher threshold and saturation voltages in liquid-crystalline mixtures, suggesting their utility in electro-optic devices (Bezborodov, Lapanik, Adomėnas, & Sirutkaitis, 1992).

Synthesis and Polymerization

Scalable Synthesis of PDE-4 Inhibitors : A scalable synthesis approach for a derivative of cyclohexanecarboxylic acid, emphasizing the importance of trans stereochemistry in the cyclohexane moiety, demonstrates the compound's relevance in medicinal chemistry and the possibility of its application in other areas of research (Jiang, Lee, Villhauer, Prasad, & Prashad, 2010).

特性

IUPAC Name |

[4-(4-cyanophenyl)phenyl] 4-heptylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO2/c1-2-3-4-5-6-7-21-8-14-25(15-9-21)27(29)30-26-18-16-24(17-19-26)23-12-10-22(20-28)11-13-23/h10-13,16-19,21,25H,2-9,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGOHJOGBIKKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886822 | |

| Record name | Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |

CAS RN |

67284-61-1 | |

| Record name | Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067284611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。